2-Aminoethyl carbamate hydrochloride

描述

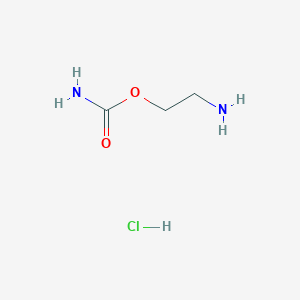

2-Aminoethyl carbamate hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2. It is a derivative of carbamic acid and is commonly used in various chemical and biological applications. This compound is known for its role as a protecting group for amines in organic synthesis, particularly in peptide synthesis.

准备方法

2-Aminoethyl carbamate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with carbon dioxide to form ethylenediamine carbamate, which is then treated with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield.

化学反应分析

2-Aminoethyl carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include strong acids like trifluoroacetic acid, bases like piperidine, and catalysts such as palladium on carbon. Major products formed from these reactions include different carbamate derivatives and amine compounds.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₆H₁₃ClN₂O₂

- Molecular Weight : 180.63 g/mol

- CAS Number : 1049722-41-9

The compound features an amino group, which enhances its reactivity and utility in synthesizing various derivatives used in drug development and biochemical research.

Pharmaceutical Applications

2-Aminoethyl carbamate hydrochloride serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in oncology and infectious diseases.

Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to produce compounds with anticancer properties. For example, a study focused on the design and synthesis of new pyrimidine-linked sulfonamide derivatives showed promising inhibitory effects against the V600EBRAF mutation, commonly associated with melanoma. Compounds derived from this compound were tested, revealing significant growth inhibition against various cancer cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies indicate that certain derivatives exhibit activity against viruses such as HIV and influenza by targeting viral replication mechanisms. The structural modifications of this compound allow for enhanced interaction with viral proteins, potentially leading to effective antiviral agents .

Linker in Antibody-Drug Conjugates (ADCs)

This compound is utilized as a cleavable linker in the development of ADCs. This application is crucial for targeted cancer therapies, where the compound facilitates the delivery of cytotoxic agents directly to cancer cells while minimizing systemic toxicity .

Enzyme Inhibition Studies

The compound is employed in biochemical assays to study enzyme inhibition. Its derivatives can selectively inhibit various enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Table 1: Summary of Applications

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of compounds based on this compound to evaluate their efficacy against melanoma cell lines. The most promising derivative exhibited an IC50 value of 0.49 μM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antiviral Screening

In another research effort, derivatives were screened for antiviral activity against various pathogens. One derivative showed significant inhibition of HIV protease, suggesting that modifications to the core structure can enhance antiviral efficacy .

作用机制

The mechanism of action of 2-Aminoethyl carbamate hydrochloride involves its role as a protecting group for amines. When used in peptide synthesis, it forms a stable carbamate linkage with the amino group, preventing unwanted reactions. This protecting group can be removed under specific conditions, such as acidic or basic environments, to release the free amine . The molecular targets and pathways involved include the formation and cleavage of carbamate bonds, which are crucial in peptide bond formation and modification.

相似化合物的比较

2-Aminoethyl carbamate hydrochloride is similar to other carbamate protecting groups, such as:

t-Butyloxycarbonyl (Boc): Commonly used in peptide synthesis, removed with strong acids.

Carboxybenzyl (CBz): Another protecting group for amines, removed using catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc): Used in peptide synthesis, removed with amine bases. Compared to these compounds, this compound offers unique advantages in terms of stability and ease of removal under mild conditions, making it a valuable tool in organic synthesis.

生物活性

2-Aminoethyl carbamate hydrochloride, also known as PBMC, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound is a carbamate derivative that can be synthesized through various methods, often involving the reaction of amines with carbamates. Its structure allows for interactions with biological systems, particularly through mechanisms involving enzyme inhibition.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease.

- Inhibition Potency : Studies have shown that various carbamates, including derivatives of 2-aminoethyl carbamate, exhibit significant AChE inhibition. For instance, certain biscarbamates were found to be 15 to 20 times more potent than standard treatments like bambuterol . The inhibition constants (K_i) for these compounds were measured in the range of to , indicating strong enzyme affinity.

| Compound | Inhibition Rate Constant (M^-1 min^-1) |

|---|---|

| Biscarbamate 8 | |

| Biscarbamate 4 | |

| Biscarbamate 6 | |

| Biscarbamate 9 |

2. Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various animal models. Notably, studies involving guinea pigs and rabbits have assessed the compound's impact on lung function and cellular responses. These studies indicated that while exposure can lead to significant biochemical changes in guinea pigs, rabbits showed minimal adverse effects under similar conditions .

- Biochemical Changes : Significant increases in total cell counts and lactate dehydrogenase levels were observed in guinea pigs exposed to this compound at specific concentrations .

3. Pharmacological Applications

The potential applications of this compound extend beyond enzyme inhibition. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders. Research indicates that certain derivatives can effectively penetrate the BBB while maintaining low toxicity levels .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound:

- Alzheimer's Disease Treatment : In clinical settings, compounds derived from 2-aminoethyl carbamate have been evaluated for their effectiveness in increasing acetylcholine levels in patients with Alzheimer’s disease. The results suggested improvements in cognitive functions associated with reduced AChE activity.

- Respiratory Studies : In studies assessing respiratory responses in animal models, this compound demonstrated modulation of inflammatory responses and improved macrophage function post-exposure .

属性

IUPAC Name |

2-aminoethyl carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPISTXRFWPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。